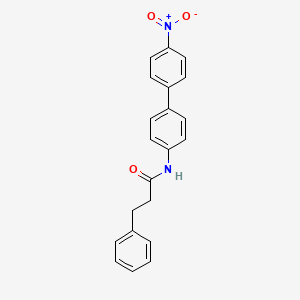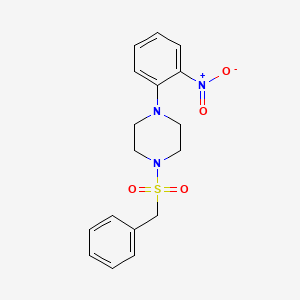
1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfonyl)-4-(2-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, this compound has been shown to have antioxidant properties and to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit various activities that make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are various future directions for the study of 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine. One direction is the development of new drugs based on this compound. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential therapeutic applications. Furthermore, the potential toxicity and safety of this compound need to be investigated further. Finally, the development of new synthesis methods for this compound could also be an area of future research.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential as a therapeutic agent has been studied extensively, and it has been found to exhibit various activities that make it a promising candidate for the development of new drugs. Further studies are needed to determine the exact mechanism of action, potential toxicity, and safety of this compound. Additionally, the development of new synthesis methods and the investigation of new therapeutic applications could be areas of future research.
Métodos De Síntesis
The synthesis of 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine can be achieved through various methods. One of the most common methods involves the reaction of 1-benzylpiperazine with sodium nitrite in the presence of sulfuric acid and water. The resulting compound is then treated with sodium sulfite to yield the final product.
Aplicaciones Científicas De Investigación
1-(Benzylsulfonyl)-4-(2-nitrophenyl)piperazine has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit antitumor, antiviral, and antibacterial activities. Additionally, this compound has been shown to have potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
1-benzylsulfonyl-4-(2-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-9-5-4-8-16(17)18-10-12-19(13-11-18)25(23,24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBDQJCKYVOREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

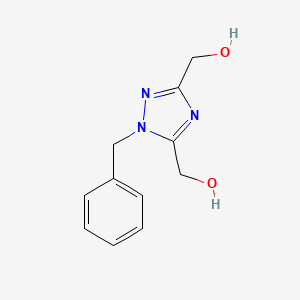


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea](/img/structure/B5918067.png)
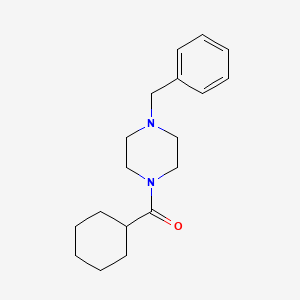

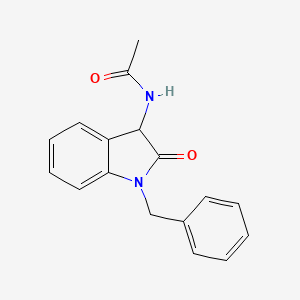
![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)
![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
methyl]thiourea](/img/structure/B5918117.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
